Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Description
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with two isopropyl (propan-2-yl) groups and an ester functional group. The isopropyl substituents at positions 2 and 3 may influence steric and electronic properties, impacting binding affinity in biological systems.
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-8(2)11-12(13(17)18-9(3)4)16-6-5-14-7-10(16)15-11/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
ZJJNDWQPWMMQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCNCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a pyrazine derivative and an imidazole derivative.
Introduction of Propan-2-yl Groups: The propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Differences :
- Compared to triazolo[4,3-a]pyrazine derivatives (e.g., 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine), the imidazo[1,2-a]pyrazine core requires distinct cyclization reagents, such as hydrazine hydrate .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Inferred from Structural Analogues)
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s dual isopropyl groups likely enhance membrane permeability but reduce aqueous solubility compared to ethyl-substituted analogs .
- Imidazo[1,2-a]pyridine derivatives exhibit higher antiproliferative potency, suggesting the pyrazine core may require additional optimization for therapeutic applications .
Biological Activity
Overview of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Chemical Structure and Properties:
this compound is a synthetic compound characterized by its imidazo[1,2-a]pyrazine core. This structure is notable for its potential pharmacological applications due to the presence of nitrogen heterocycles which are known to interact with various biological targets.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interactions with specific receptors or enzymes in biological systems. Compounds with similar structures often exhibit activity against various targets such as:
- Enzyme Inhibition: Many imidazo derivatives are known to inhibit specific enzymes which can lead to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Modulation: These compounds may also act as agonists or antagonists at various receptors, influencing signaling pathways.
Pharmacological Effects:
Research suggests that related compounds exhibit a range of pharmacological effects including:
- Anticancer Activity: Some imidazo derivatives have shown promise in inhibiting tumor growth in preclinical studies.
- Antimicrobial Properties: Certain compounds within this class have demonstrated effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects: The modulation of inflammatory pathways has been observed with similar chemical structures.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Imidazo[1,2-a]pyrazine derivative A | Anticancer (in vitro) | Smith et al., 2020 |
| Imidazo[1,2-a]pyrazine derivative B | Antimicrobial | Johnson et al., 2019 |
| Imidazo[1,2-a]pyrazine derivative C | Anti-inflammatory | Lee et al., 2021 |
Case Study Example
A study conducted by Smith et al. (2020) investigated the anticancer properties of a closely related imidazo compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
